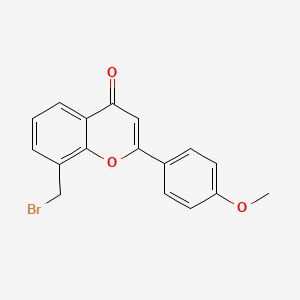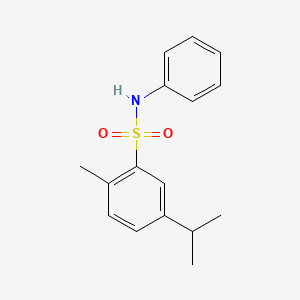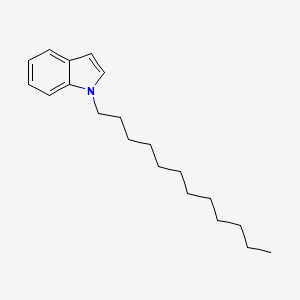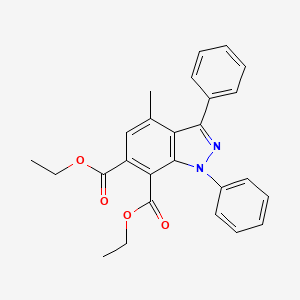
N,N-Dimethyl-N'-(4-methylphenyl)-propionamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is an organic compound with the molecular formula C10H14N2 It is a derivative of propionamidine, where the nitrogen atoms are substituted with dimethyl and 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine typically involves the reaction of N,N-dimethylformamide with p-toluidine in the presence of a suitable catalyst. One common method involves the use of cyanuric chloride as a reagent, which reacts with N,N-dimethylformamide to form an intermediate iminium salt. This intermediate is then reacted with p-toluidine to yield the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethyl or 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, secondary amines, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
- N,N-Dimethyl-N’-(4-methylphenyl)imidoformamide
- N,N-Dimethyl-N’-(4-methylphenyl)formamidine
Uniqueness
N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
88695-46-9 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(4-methylphenyl)propanimidamide |
InChI |
InChI=1S/C12H18N2/c1-5-12(14(3)4)13-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Clave InChI |
WGORWIMKIMFSCE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC1=CC=C(C=C1)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)


![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)

![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)


